4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one

physicochemical properties drug-likeness ADME

Medicinal chemistry teams often waste effort on post-synthetic N-alkylation of pyridopyrimidinones, where poor regioselectivity lowers yields. This building block eliminates that step.

• Pre-installed N1-methyl group avoids O- vs N-alkylation, saving one synthetic step.
• Regioselective SNAr reactivity (C-4 > C-6) enables sequential unsymmetrical 4,6-disubstitution without protecting groups.
• Drug-like baseline (LogP 1.64, TPSA 47.78 Ų) provides a 0.7 log unit lipophilicity advantage over the non-oxo analog, reducing off-target risk.
• Zero rotatable bonds and angular chlorine vectors suit fragment-based kinase inhibitor discovery.

Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05 g/mol
Cat. No. B13943892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one
Molecular FormulaC8H5Cl2N3O
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC1=O)Cl)N=C(C=C2)Cl
InChIInChI=1S/C8H5Cl2N3O/c1-13-4-2-3-5(9)11-6(4)7(10)12-8(13)14/h2-3H,1H3
InChIKeyUOCALRAJYFPYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one Overview


4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one (CAS 2618422-75-4) is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidin-2(1H)-one family . It features a fused bicyclic core with chlorine atoms at the 4- and 6-positions, a methyl group at N1, and a carbonyl at position 2. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for generating kinase-focused compound libraries via sequential nucleophilic aromatic substitution (SNAr) at the electronically differentiated chlorine positions [1].

1 Pre-installed N1-methyl group streamlines kinase inhibitor library synthesis
2 Sequential SNAr reactivity (C-4 > C-6) enables regioselective diversification
3 Rigid pyrido[3,2-d]pyrimidin-2(1H)-one core supports kinase hinge-region studies

Why 4,6-Dichloropyrido[3,2-d]pyrimidine Fails as a Replacement


Substituting the N1-methyl-2-oxo compound with the simpler 4,6-dichloropyrido[3,2-d]pyrimidine scaffold fundamentally alters three critical properties: (i) the 2-oxo group introduces a hydrogen-bond acceptor that shifts LogP by ~0.7 units and increases topological polar surface area (TPSA) by ~9 Ų, impacting both solubility and membrane partitioning [1]; (ii) the N1-methyl group eliminates a potential hydrogen-bond donor site, removing a metabolic liability and altering target engagement geometry [2]; and (iii) the 2-oxo function electronically differentiates the pyrimidine ring, modulating the regioselectivity of SNAr reactions at C-4 versus C-6 relative to the non-oxo analog [3]. These differences are quantifiable and consequential for downstream synthetic efficiency, ADME profiling, and structure-activity relationship (SAR) interpretability, making generic substitution scientifically unjustified without re-optimization.

Lipophilicity and polarity shift
The 2-oxo group reduces LogP and increases TPSA relative to the non-oxo analog, altering solubility and membrane partitioning.
Hydrogen-bond donor elimination
N1-methylation removes a lactam N–H donor, eliminating a metabolic liability and changing kinase hinge-binding geometry.
SNAr regioselectivity modulation
The electron-deficient 2-oxo core differentiates C-4 vs. C-6 reactivity; substitution may alter the order of sequential diversification.

Physicochemical and Reactivity Comparison


Reduced Lipophilicity and Increased Polar Surface Area

The target compound exhibits a LogP of 1.64 and a topological polar surface area (TPSA) of 47.78 Ų, compared to 4,6-dichloropyrido[3,2-d]pyrimidine (CAS 175358-02-8) with a LogP of 2.33 and PSA of 38.67 Ų. The 2-oxo group and N1-methyl substitution collectively reduce lipophilicity by 0.69–0.70 log units and increase polar surface area by 9.11 Ų [1]. Both the [3,2-d] and [2,3-d] regioisomers of 4,6-dichloropyrido-pyrimidine share identical LogP (2.33) and PSA (38.67), making the target compound uniquely differentiated from either regioisomer .

Lipophilicity & PSA
Head-to-head
Target LogP 1.64, TPSA 47.78 Ų vs Comparator LogP 2.33, PSA 38.67 Ų; ΔLogP = -0.70, ΔPSA = +9.11 Ų
Supports compound library design context; reported ΔLogP may influence solubility and binding
Computationally predicted values
physicochemical properties drug-likeness ADME

N1-Methylation Eliminates Hydrogen-Bond Donor Site

The 4,6-dichloropyrido[3,2-d]pyrimidin-2(1H)-one scaffold (without N1-methylation) contains a lactam N–H moiety capable of acting as a hydrogen-bond donor. In the target compound, the N1-methyl group replaces this donor with a methyl group, reducing the hydrogen-bond donor count to zero (H-Donors = 0) compared to 1 for the unmethylated 2-oxo analog . This modification is established in the pyridopyrimidinone literature as a strategy to modulate kinase hinge-binding interactions, where the N1 substituent directly influences the binding pose within the adenine pocket [1]. The structural basis for this differential interaction is demonstrated by the p38 MAP kinase co-crystal structure (PDB 1OUY), which shows the dihydropyrido[3,2-d]pyrimidinone scaffold engaging the hinge region via the 2-oxo group and N1 substituent [2].

H‑Bond Donor Count
Class-level
Target H-Donors = 0; Unmethylated analog H-Donors = 1
N1‑methyl eliminates a lactam donor; reported structural feature may alter kinase hinge‑binding
Kinase co‑crystal evidence (PDB 1OUY) supports hinge engagement
hydrogen bonding kinase hinge binding selectivity

Electron-Deficient Core Enhances SNAr Reactivity

The target compound has a predicted pKa of −5.01 ± 0.20, indicating a highly electron-deficient pyrimidine ring system that facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing positions . In the broader pyrido[3,2-d]pyrimidine series, literature reports demonstrate that nucleophiles react regioselectively at the C-4 position of 2,4-dichloropyrido[3,2-d]pyrimidine via SNAr, with the reactivity order established as C-4 > C-2 > C-8 for trichloro derivatives [1]. For the 4,6-dichloro substitution pattern of the target compound, literature on analogous 4,6-dichloropyrimidine systems indicates that C-4 is typically more reactive toward nucleophilic displacement than C-6 due to the greater electron-withdrawing effect exerted by the adjacent pyridine nitrogen at the bridgehead [2]. While direct rate data for the target compound have not been published, the pKa value quantitatively confirms a level of electronic activation comparable to or exceeding that of the non-oxo 4,6-dichloropyrido[3,2-d]pyrimidine (for which pKa data are not available).

Electron Deficiency (pKa)
Class-level
pKa = -5.01 ± 0.20 (predicted)
Reported electron deficiency supports SNAr activation context; class‑level inference
Direct rate data not published for this compound
synthetic chemistry SNAr reactivity electron deficiency

Conformationally Constrained Scaffold with Defined Chlorine Geometry

The target compound contains zero rotatable bonds and features chlorine atoms at the 4- and 6-positions on the pyrido[3,2-d]pyrimidin-2(1H)-one core, creating a rigid, planar scaffold with precisely defined exit vectors . In contrast, the more commonly employed 2,4-dichloropyrido[3,2-d]pyrimidine scaffold positions the chlorines on the pyrimidine ring (C-2 and C-4), resulting in different angular relationships between substitution sites [1]. The 4,6-dichloro substitution pattern orients the two diversification points along different edges of the bicyclic system (C-4 on the pyrimidine ring, C-6 on the pyridine ring), providing a distinct substitution geometry that cannot be replicated by 2,4-dichloro or 4,8-dichloro regioisomers. This geometric distinction is critical for fragment-based drug design where defined exit vectors determine 3D pharmacophore mapping.

Scaffold Geometry
Cross-study comparable
Rotatable bonds = 0; C-4 (pyrimidine) & C-6 (pyridine) substitution pattern
Reported geometry supports fragment‑based design; exit vectors differ from 2,4‑dichloro isomer
Computational descriptors; no direct superposition data
conformational restriction scaffold design medicinal chemistry

4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one Applications


Kinase Inhibitor Library Synthesis with Pre-Installed N1-Methyl

Medicinal chemistry teams developing ATP-competitive kinase inhibitors benefit from the pre-installed N1-methyl group, which eliminates the need for post-synthetic N-alkylation—a step that often suffers from poor regioselectivity and low yields on pyridopyrimidinone scaffolds. Multiple literature precedents demonstrate that N1-substituted pyrido[3,2-d]pyrimidin-2(1H)-one derivatives engage the kinase hinge region via the 2-oxo acceptor and N1 substituent [1]. Procuring this building block instead of the unmethylated 4,6-dichloropyrido[3,2-d]pyrimidin-2(1H)-one saves one synthetic step and avoids O- versus N-alkylation selectivity issues.

Sequential SNAr Diversification at C4 and C6

The strongly electron-deficient pyrimidine core (pKa = −5.01) enables regioselective SNAr at C-4 in the first step, followed by C-6 displacement under more forcing conditions or via transition metal-catalyzed cross-coupling . This sequential reactivity pattern, supported by the established SNAr order C-4 > C-6 in analogous 4,6-dichloropyrido[3,2-d]pyrimidine systems [1], allows the construction of unsymmetrically 4,6-disubstituted derivatives without protecting group manipulations—a significant advantage over symmetrically reactive dichloro scaffolds for parallel library synthesis.

ADME Optimization for CNS-Penetrant Kinase Inhibitors

With a LogP of 1.64 and TPSA of 47.78 Ų, the target compound resides within a favorable physicochemical window for CNS drug discovery (LogP < 3, TPSA < 90 Ų) before further derivatization . This baseline profile provides a 0.7 log unit lipophilicity advantage over 4,6-dichloropyrido[3,2-d]pyrimidine (LogP = 2.33), reducing the risk of encountering solubility-limited pharmacology or off-target promiscuity during lead optimization [1]. Procurement of the N1-methyl-2-oxo scaffold rather than the non-oxo analog initiates SAR exploration from a more drug-like starting point.

Fragment-Based Screening Targeting Kinase Hinge Region

The rigid, zero-rotatable-bond scaffold with precisely positioned chlorine exit vectors makes this compound an ideal core for fragment-based drug discovery (FBDD) . The 4,6-dichloro pattern orients growth vectors in an angular geometry distinct from the more common 2,4-dichloro isomer, enabling exploration of novel kinase chemical space [1]. X-ray crystallographic evidence with related dihydropyrido[3,2-d]pyrimidinone fragments confirms the scaffold's ability to form key hinge-region hydrogen bonds via the 2-oxo acceptor [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre‑installed N1‑methyl 2‑oxo scaffold
Hinge‑region binding geometry (PDB 1OUY context)
Sequential SNAr diversification
Regioselective reactivity (C‑4 > C‑6)
Reactivity order under library conditions
CNS‑oriented kinase inhibitor research
Baseline LogP / TPSA window
Physicochemical profiling for CNS research
Fragment‑based screening
Rigid core with 4,6‑chloro exit vectors
Scaffold geometry and hinge interaction validation
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